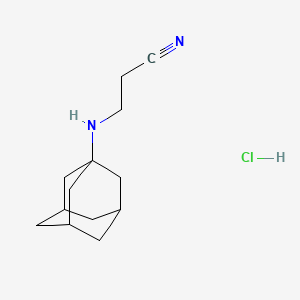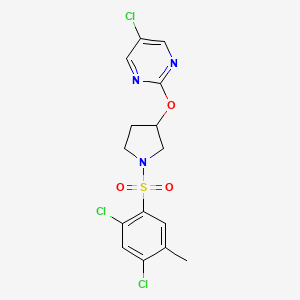
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The IUPAC name of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine . The InChI code is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . More research is needed to provide a detailed molecular structure analysis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide.Physical And Chemical Properties Analysis
The physical form of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is solid . The molecular weight is 218.3 . More research is needed to provide a detailed physical and chemical properties analysis of this compound.Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of isoquinoline derivatives, specifically thiosemicarbazones, have shown significant antitumor activity. These compounds were tested for their antineoplastic activity in mice bearing L1210 leukemia, where certain derivatives displayed promising results in reducing tumor growth. For example, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone demonstrated optimum therapeutic effects, indicating the potential of isoquinoline derivatives in cancer treatment strategies (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthetic Methods and Spectral Characterization
The development of novel synthetic methods for isoquinoline and its derivatives has been a focus of research, providing essential insights into the structural and functional versatility of these compounds. One study outlined a convenient synthetic route for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives and their subsequent transformation into pyrimidine derivatives, expanding the chemical repertoire of isoquinoline-based molecules for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017).
Oxidative Functionalization
Research into the metal-free oxidative functionalization of C(sp3)–H bonds of ketones and alcohols to synthesize isoquinolinonediones presents another dimension of isoquinoline derivatives' chemical diversity. This approach enables the development of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the potential of isoquinoline frameworks in creating complex molecules with varied biological activities (Zhu, Zhou, & Xia, 2016).
Transformations Under Cyclization Conditions
The study of N-(2-acylaryl)benzamides and their analogs under cyclization conditions to produce quinolin-4(1H)-ones revealed the chemical transformations that these compounds undergo. This research offers insights into the synthesis of complex quinoline derivatives, potentially useful in developing new therapeutic agents (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLXWUARBICEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)




![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)

